1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-
Overview
Description
1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is a chemical compound with the molecular formula C12H17N5 and a molecular weight of 231.3 g/mol. This compound is characterized by the presence of a piperazine ring, a butanenitrile group, and a pyrimidinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- involves several steps. One common synthetic route includes the reaction of 1-(2-pyrimidinyl)piperazine with butanenitrile under specific reaction conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- can be compared with other similar compounds, such as:
1-Piperazineethanenitrile, 4-(2-pyrimidinyl)-: This compound has a shorter carbon chain compared to 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)-, which may affect its chemical properties and reactivity.
1-Piperazinepropanenitrile, 4-(2-pyrimidinyl)-: With a different carbon chain length, this compound may exhibit different physical and chemical characteristics.
1-Piperazinebutanenitrile, 4-(2-pyridinyl)-: The presence of a pyridinyl group instead of a pyrimidinyl group can lead to variations in the compound’s reactivity and biological activity.
The uniqueness of 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPSCGBXXQSAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC#N)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327980 | |
Record name | 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-14-0 | |
Record name | 4-(2-Pyrimidinyl)-1-piperazinebutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33386-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinebutanenitrile, 4-(2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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